![molecular formula C11H10N4 B1196471 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine CAS No. 67730-11-4](/img/structure/B1196471.png)
10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine
Vue d'ensemble
Description
Glu-P 1, également connu sous le nom de 2-amino-6-méthyldipyrido[1,2-a:3’,2’-d]imidazole, est une amine aromatique hétérocyclique. On le retrouve à faible concentration parmi les produits de pyrolyse de l’acide L-glutamique et de la caséine. L’exposition humaine au Glu-P 1 peut se produire par l’ingestion d’aliments cuits contenant ces substances .
Applications De Recherche Scientifique
Glu-P 1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of heterocyclic aromatic amines.
Biology: It is used to investigate the mutagenic and carcinogenic properties of heterocyclic aromatic amines.
Medicine: Research on Glu-P 1 contributes to understanding the mechanisms of carcinogenesis and the development of cancer prevention strategies.
Mécanisme D'action
Glu-P 1 exerce ses effets principalement par son interaction avec l’ADN. Il induit des mutations, des aberrations chromosomiques et des échanges de chromatides sœurs dans des cellules mammifères cultivées. Il provoque également des dommages à l’ADN in vivo, conduisant à la formation de tumeurs chez les animaux expérimentaux. Les cibles et les voies moléculaires impliquées comprennent l’activation d’enzymes métaboliques qui convertissent le Glu-P 1 en intermédiaires réactifs, qui interagissent ensuite avec l’ADN pour causer des dommages .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole plays a significant role in biochemical reactions, particularly in the context of its interaction with DNA. It has been shown to induce mutations, chromosomal aberrations, and sister chromatid exchanges in cultured mammalian cells . The compound interacts with various enzymes and proteins, including those involved in metabolic activation, such as cytochrome P450 enzymes. These interactions lead to the formation of reactive intermediates that can covalently bind to DNA, causing genetic damage .
Cellular Effects
The effects of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole on cells are profound. It has been shown to induce DNA damage, leading to mutations and chromosomal aberrations . This compound can also cause morphological transformations in cultured mammalian cells, indicating its potential to initiate carcinogenesis . Additionally, it influences cell signaling pathways and gene expression, further contributing to its carcinogenic effects .
Molecular Mechanism
At the molecular level, 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as N-hydroxy derivatives . These intermediates can further react with DNA to form covalent adducts, leading to mutations and other genetic alterations . This process is a critical step in the compound’s mechanism of action as a mutagen and carcinogen .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit mutagenic properties . Long-term studies have shown that continuous exposure to this compound can lead to the accumulation of genetic damage and an increased risk of cancer . The stability and persistence of the compound in biological systems contribute to its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole vary with different dosages in animal models. At lower doses, the compound can induce mutations and chromosomal aberrations without causing significant toxicity . At higher doses, it has been shown to produce benign and malignant tumors in various organs, including the liver, intestines, and Zymbal gland . These findings highlight the dose-dependent nature of the compound’s carcinogenic effects .
Metabolic Pathways
2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is metabolized primarily by cytochrome P450 enzymes . The metabolic activation of the compound leads to the formation of reactive intermediates, such as N-hydroxy derivatives, which can further react with DNA to form covalent adducts . These metabolic pathways are crucial for the compound’s mutagenic and carcinogenic properties .
Transport and Distribution
Within cells and tissues, 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport processes . It can also bind to plasma proteins, which facilitates its distribution throughout the body . The localization and accumulation of the compound in specific tissues contribute to its biological effects .
Subcellular Localization
The subcellular localization of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is primarily within the nucleus, where it interacts with DNA . The compound’s ability to form DNA adducts is a key factor in its mutagenic and carcinogenic effects . Additionally, the compound may undergo post-translational modifications that influence its activity and targeting to specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Glu-P 1 peut être synthétisé par la pyrolyse de l’acide L-glutamique et de la caséine. La réaction implique généralement le chauffage de ces substances à des températures élevées, ce qui conduit à la formation de Glu-P 1 parmi d’autres produits de pyrolyse .
Méthodes de production industrielle
Actuellement, il n’existe aucune méthode de production industrielle à grande échelle spécifiquement pour le Glu-P 1 en raison de sa présence à faible concentration dans les produits de pyrolyse. Sa synthèse est principalement d’intérêt dans les milieux de recherche plutôt que dans les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Glu-P 1 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène du Glu-P 1.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène du Glu-P 1.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes dans Glu-P 1 par un autre atome ou groupe d’atomes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de divers dérivés oxydés du Glu-P 1, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
Glu-P 1 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des amines aromatiques hétérocycliques.
Biologie : Il est utilisé pour étudier les propriétés mutagènes et cancérigènes des amines aromatiques hétérocycliques.
Médecine : La recherche sur le Glu-P 1 contribue à comprendre les mécanismes de la carcinogénèse et le développement de stratégies de prévention du cancer.
Comparaison Avec Des Composés Similaires
Composés similaires
Glu-P 2 : Une autre amine aromatique hétérocyclique présentant des propriétés mutagènes et cancérigènes similaires.
Trp-P 1 : Une amine aromatique hétérocyclique dérivée de la pyrolyse du tryptophane.
Trp-P 2 : Une autre amine aromatique hétérocyclique dérivée du tryptophane présentant des propriétés similaires.
Unicité
Glu-P 1 est unique en raison de sa structure spécifique et des conditions particulières dans lesquelles il est formé. Ses propriétés mutagènes et cancérigènes ont été largement étudiées, ce qui en fait un composé modèle précieux pour la recherche sur les effets sur la santé des amines aromatiques hétérocycliques .
Propriétés
IUPAC Name |
10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-7-3-2-6-15-10(7)13-8-4-5-9(12)14-11(8)15/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLURHVFAYRSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020657 | |
| Record name | Glu-P-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67730-11-4 | |
| Record name | Glu-P 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67730-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methyldipyrido(1,2-a-3',2'-d)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067730114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glu-P-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6-METHYLDIPYRIDO(1,2-A:3',2'-D)IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXM718XV6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029749 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Glu-P-1 requires metabolic activation to exert its carcinogenic effects. It is first N-hydroxylated by cytochrome P450 enzymes, primarily P450IA2, in the liver. [] This N-hydroxy-Glu-P-1 can then be further activated by cytosolic O-acetyltransferases to form a highly reactive N-acetoxy derivative. [] This electrophilic species can then covalently bind to DNA, primarily at the C8 position of guanine residues in G-C rich regions, forming DNA adducts. [, , , ] These adducts can disrupt DNA replication and repair, leading to mutations and potentially contributing to cancer development. [, , ] One study demonstrated that modification of the c-Ha-ras proto-oncogene with N-acetoxy-Glu-P-1 resulted in its activation and transformation of NIH3T3 cells, highlighting the carcinogenic potential of these DNA modifications. []
ANone:
- Spectroscopic data: While the provided research papers did not include detailed spectroscopic data, information about the structure and reactivity of Glu-P-1 and its derivatives can be found in those papers. For instance, research describes the synthesis of various derivatives, including hydroxyamino, nitroso, and nitro derivatives, and their mutagenic activity. []
ANone: The provided research papers focus primarily on the biological effects and metabolic activation of Glu-P-1. They do not provide specific details regarding material compatibility and stability under various conditions outside of a biological context.
ANone: Glu-P-1 is not known to possess catalytic properties or have any known applications outside of research related to its role as a carcinogen.
A: While the provided research papers do not directly delve into computational chemistry and modeling of Glu-P-1, one study mentions using computer-graphic analysis to predict the dimensions of 2-amino-3-methyl-imidazo[4,5-f]quinoline (IQ), another heterocyclic amine carcinogen. [] This suggests that similar computational approaches could be applied to Glu-P-1.
ANone: Information on stability and formulation of Glu-P-1 is limited in the provided research papers. The studies primarily focus on its formation during cooking, its metabolic activation, and its interactions with DNA.
A: Glu-P-1 is not a therapeutic agent and therefore does not have "efficacy" in the traditional sense. Instead, research focuses on its carcinogenic potency. It induces tumors in various organs in rodents, including the liver, colon, small intestine, Zymbal gland, clitoral gland, and brain. [, , , ] Glu-P-1 has been shown to be mutagenic in various in vitro assays, including the Ames test using Salmonella typhimurium strains TA98 and TA100, and in Chinese hamster lung cells. [, , ]
ANone: As Glu-P-1 is not a therapeutic agent, resistance and cross-resistance are not applicable concepts in this context.
A: Glu-P-1 is a known potent mutagen and carcinogen. [, , , , , ] It is formed during the cooking of meat at high temperatures and is considered a potential risk factor for human cancer. [, , , , , ] Research has focused on understanding its mechanisms of action, metabolic activation, and potential preventative strategies. [, , , , , ]
ANone: Drug delivery and targeting strategies are not relevant for Glu-P-1 as it is not a therapeutic agent.
A: While specific biomarkers for Glu-P-1 exposure or effects are not extensively discussed in the provided research, the presence of Glu-P-1 DNA adducts in DNA isolated from tissues could potentially serve as a biomarker of exposure. [, ] Further research is needed to validate and develop sensitive and specific biomarkers for Glu-P-1 exposure and its biological effects.
A: Several analytical methods have been employed to characterize and quantify Glu-P-1 in various matrices. High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, has been widely used for the analysis of Glu-P-1 in biological samples like plasma, urine, bile, as well as in cooked food extracts. [, , , ] For analysis in cigarette smoke condensate, a method involving two-step derivatization followed by gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI) and single ion monitoring (SIM) detection has been reported. []
ANone: The provided research primarily focuses on the biological effects of Glu-P-1 and does not offer details regarding its environmental impact and degradation pathways.
ANone: The provided research primarily focuses on the biological activity and does not provide details regarding the dissolution and solubility of Glu-P-1.
ANone: The provided research papers do not address the immunogenicity of Glu-P-1.
ANone: Drug-transporter interactions are not discussed in the provided research, as Glu-P-1 is not a pharmaceutical agent.
A: The research indicates that Glu-P-1 itself is primarily metabolized by cytochrome P450 enzymes, particularly P450IA2, and O-acetyltransferases. [] There is no information provided about Glu-P-1 inducing or inhibiting other drug-metabolizing enzymes.
ANone: The provided research focuses on the toxicological aspects of Glu-P-1. Information on its biocompatibility and biodegradability is not available in these studies.
A: While not directly replacing Glu-P-1, research suggests that certain dietary components and cooking practices can mitigate its formation and potentially its carcinogenic effects. For example, antioxidants like 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), green tea catechins, and sulforaphane have shown inhibitory effects on Glu-P-1-induced carcinogenesis in rat models. [, , ] Additionally, microwave preheating of meat before frying has been shown to significantly reduce HCA formation, including Glu-P-1. []
ANone: Specific strategies for recycling and waste management related to Glu-P-1 are not addressed in the provided research, as it is not a manufactured product.
ANone: Glu-P-1 research utilizes standard research infrastructure and resources common to biochemistry, toxicology, and carcinogenesis studies. These include cell culture facilities, animal models, analytical chemistry techniques (e.g., HPLC, GC-MS), and molecular biology tools.
ANone: Glu-P-1 research emerged from the discovery and characterization of mutagenic compounds in cooked food. Its identification as a potent mutagen and carcinogen in the 1970s and 1980s marked significant milestones in the field. Subsequent research focused on understanding its mechanisms of action, metabolic activation, and potential cancer risks, contributing to our understanding of dietary carcinogens and their role in human health.
ANone: Glu-P-1 research inherently involves cross-disciplinary collaboration between fields such as chemistry, biochemistry, toxicology, nutrition, and oncology. Understanding its formation, metabolism, and carcinogenic effects requires expertise from these diverse fields. Collaboration between researchers with expertise in analytical chemistry, molecular biology, and animal models has been crucial in advancing our understanding of Glu-P-1 and its impact on human health.
A: Yes, research has shown that certain strains of intestinal bacteria can bind to Glu-P-1. [, , ] This binding is thought to occur primarily through a cation-exchange mechanism, although some irreversible binding has been observed. [] This binding can inhibit the mutagenicity of Glu-P-1 in the Ames test, suggesting a potential detoxification mechanism. []
A: Yes, Maillard reaction products (MRPs), formed during cooking, have demonstrated antimutagenic effects against Glu-P-1. [, ] Specifically, MRPs derived from glucose and tryptophan or xylose and lysine have shown promising results in the Ames test, suggesting their potential as dietary factors that could mitigate the harmful effects of Glu-P-1. [, ]
A: Yes, several studies have shown that natural compounds like curcumin, demethoxycurcumin, bisdemethoxycurcumin, and dibenzoylmethane can inhibit the mutagenicity of Glu-P-1. [, ] These compounds, found in turmeric and other plants, exhibit strong antimutagenic properties against a range of cooked food mutagens, including Glu-P-1, highlighting their potential as dietary cancer chemopreventive agents. [, ]
A: Research suggests potential synergistic effects between Glu-P-1 and other heterocyclic amines in promoting liver cancer in rats. [] Studies using combinations of these compounds at low doses revealed an enhanced development of preneoplastic lesions in the liver, suggesting that simultaneous exposure to multiple HCAs could amplify their carcinogenic potential. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


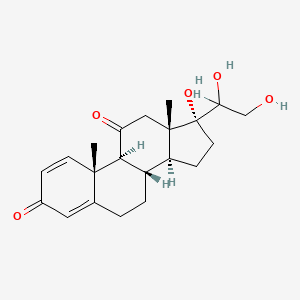
![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)

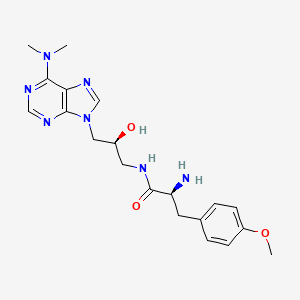
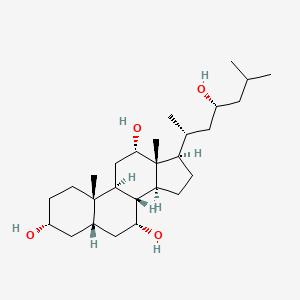
![2-Amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1196395.png)
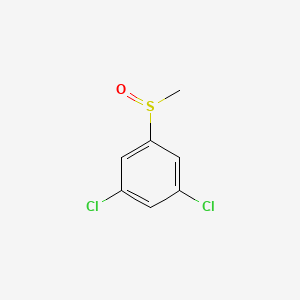



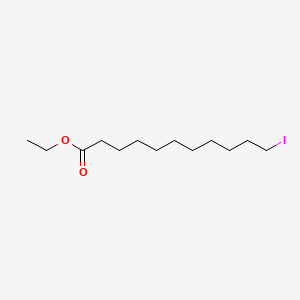

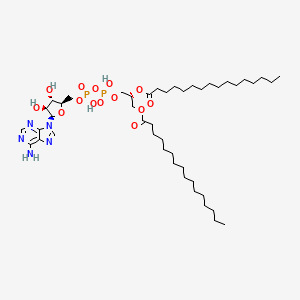
![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)
